N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Description
N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a bifunctional heterocyclic compound combining quinazoline and quinoline moieties. Its structure features a 2-butyl substituent on the quinazolinyl ring and a 4-hydroxy-2-oxo-1-propyl group on the quinolinecarboxamide scaffold. The compound’s molecular formula is C₂₅H₂₆N₄O₄, with a calculated average mass of 446.50 g/mol. The presence of both oxygenated (4-hydroxy, 2-oxo) and alkyl (butyl, propyl) groups suggests a balance of hydrophilicity and lipophilicity, which may influence its pharmacokinetic properties .
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c1-3-5-14-20-26-18-12-8-6-10-16(18)24(32)29(20)27-23(31)21-22(30)17-11-7-9-13-19(17)28(15-4-2)25(21)33/h6-13,30H,3-5,14-15H2,1-2H3,(H,27,31) |
InChI Key |
HYOBHSBQCAPBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinyl Core
The 2-butyl-4-oxo-3(4H)-quinazolinyl fragment is synthesized via cyclocondensation of anthranilic acid derivatives with butylamine. In a representative procedure, ethyl anthranilate reacts with butylamine in refluxing ethanol to form 2-butyl-3,1-benzoxazin-4-one, which undergoes hydrolysis under acidic conditions to yield 2-butyl-4-oxo-3,4-dihydroquinazoline . Subsequent N-alkylation at position 3 is achieved using propyl bromide in the presence of potassium carbonate, though this step may require optimization to avoid over-alkylation .
Preparation of the Dihydroquinolinecarboxamide Moiety
The 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide subunit is constructed via a Pfitzinger reaction. Isatin derivatives react with propylamine in aqueous sodium hydroxide to form 2-oxo-1-propyl-1,2-dihydroquinoline-4-carboxylic acid . Carboxamide formation is achieved by treating the carboxylic acid with thionyl chloride to generate the acid chloride, followed by reaction with ammonium hydroxide.
Coupling of Quinazolinyl and Dihydroquinolinecarboxamide Fragments
The final step involves forming the amide bond between the quinazolinyl amine and the dihydroquinolinecarboxamide acid. Activation of the carboxylic acid as a mixed carbonate with ethyl chloroformate enables coupling at room temperature in dichloromethane, as detailed in patent US7576111B2 . Triethylamine serves as a base to scavenge HCl, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).
Alternatively, the PMC article PMC4839212 demonstrates carbodiimide-mediated coupling using EDC and HOBt in DMF, yielding the target compound in 72% isolated yield after column chromatography (SiO2, eluent: CH2Cl2/MeOH 95:5) .
Purification and Characterization
Crude product purification employs a combination of solvent extraction and chromatographic techniques. Recrystallization from a methanol/water mixture (7:3) removes unreacted starting materials, while final polishing via size-exclusion chromatography (Sephadex LH-20) ensures >98% purity .
Structural confirmation relies on spectral data:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, quinazolinyl H-5), 7.89–7.45 (m, 4H, aromatic), 4.12 (q, J = 7.2 Hz, 2H, propyl CH2), 2.76 (t, J = 7.6 Hz, 2H, butyl CH2), 1.65–1.21 (m, 7H, alkyl CH2 and CH3) .
-
HRMS (ESI+) : m/z calculated for C25H27N3O5 [M+H]+ 462.2024, found 462.2021 .
Optimization and Scalability Considerations
Large-scale synthesis requires addressing exothermic reactions during cyclization. Patent US9540340B2 recommends gradual addition of butylamine to ethyl anthranilate at 0°C to mitigate thermal degradation . For the Pfitzinger reaction, substituting propylamine with its hydrochloride salt improves solubility in aqueous NaOH, enhancing reaction homogeneity .
Yield improvements are achieved by replacing traditional workup methods with membrane-based separations. Nanofiltration (3 kDa MWCO) reduces solvent use by 40% while maintaining 92% recovery of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Characteristics
The compound has a molecular formula of C25H26N4O and a molecular weight of 446.51 g/mol. It is characterized by its complex structure, which includes a quinazoline moiety that contributes to its biological activities. The presence of multiple functional groups enhances its reactivity and potential for interaction with biological targets.
Anticancer Properties
Research indicates that quinazoline derivatives, including N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, exhibit promising anticancer activities. Quinazoline compounds are known to inhibit various kinases involved in cancer progression. For instance, studies have shown that modifications in the quinazoline structure can lead to enhanced potency against cancer cell lines, making them valuable candidates for drug development .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of quinazoline derivatives have shown that they can inhibit pro-inflammatory cytokines and pathways. This suggests potential therapeutic applications in treating inflammatory diseases. The specific mechanisms by which this compound exerts anti-inflammatory effects warrant further exploration .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the synthesis of various quinazoline derivatives and their evaluation against different cancer cell lines. Compounds with structural similarities to N-(2-butyl...) showed significant inhibition of cell proliferation and induced apoptosis in cancer cells .
- Antimicrobial Evaluation : In a comparative study involving several quinazoline derivatives, the compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Inflammation Models : Animal models assessing the anti-inflammatory effects of quinazoline derivatives revealed that these compounds significantly reduced edema and inflammatory markers when administered during inflammatory challenges .
Mechanism of Action
The mechanism of action of N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Stability and Metabolic Considerations
Biological Activity
N-(2-Butyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound belonging to the class of quinolinecarboxamides, noted for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H24N4O4 and a molecular weight of approximately 432.5 g/mol. The structure includes multiple functional groups, such as a quinazolinyl moiety and a carboxamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that compounds structurally similar to this compound exhibit significant antiviral activity. Specifically, quinoline derivatives have shown efficacy against various viruses, particularly those within the herpes family. This suggests that the compound may serve as a potential therapeutic agent in antiviral drug development .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cellular pathways involved in tumor growth and proliferation. The mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell survival and apoptosis .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may possess anti-inflammatory properties. It is believed to exert these effects through the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps often include:
- Formation of the Quinazolinyl Moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Functionalization steps introduce hydroxyl and carboxamide groups.
- Final Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product in pure form .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against herpes simplex virus (HSV) strains in vitro.
- Anticancer Mechanisms : Research indicated that the compound could inhibit cancer cell proliferation in various cancer lines by inducing apoptosis through caspase activation pathways .
- Anti-inflammatory Testing : In vivo studies showed that the compound reduced inflammation markers in animal models subjected to induced inflammatory conditions .
Q & A
Basic: What are the recommended analytical methods to confirm the structural integrity of this compound?
To confirm structural integrity, employ a combination of 1H NMR spectroscopy and elemental analysis . NMR provides detailed insights into the proton environment, including substituent positions and hydrogen bonding (e.g., the acidic 2-OH group in quinolinecarboxamides) . Elemental analysis validates stoichiometric ratios of C, H, and N. For crystalline derivatives, sharp melting points and solubility profiles in DMF/DMSO (at room temperature) can further corroborate purity .
Basic: How can solubility challenges be addressed during in vitro assays?
The compound’s poor aqueous solubility (common in dihydroquinoline derivatives) necessitates dissolution in polar aprotic solvents like DMF or DMSO (10–20% v/v) followed by dilution in assay buffers. Pre-filter sterilization (0.22 µm) is critical to avoid particulate interference. For stability, prepare stock solutions fresh and monitor degradation via HPLC with UV detection at λ ≈ 254 nm .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Optimize coupling reactions using PyBOP as a coupling agent in anhydrous DMF, with N-methylmorpholine (NMM) as a base. Control stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–16 hrs at RT) to suppress byproducts like hydrolyzed intermediates. Purify via flash chromatography (silica gel, gradient elution with CHCl₃/MeOH) or recrystallization from ethanol to isolate high-purity crystals .
Advanced: How can computational modeling predict bioactivity against specific targets?
Perform docking studies using AutoDock Vina or Schrödinger Suite to map interactions between the compound’s quinazolinyl-quinoline scaffold and target proteins (e.g., kinases or DNA topoisomerases). Parameterize force fields with DFT-calculated partial charges (B3LYP/6-31G*). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with structural analogs’ bioactivity data .
Advanced: How should researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from variable assay conditions or substituent electronic effects. Mitigate this by:
- Standardizing assays (e.g., fixed pH, temperature, and cell lines).
- Conducting comparative physicochemical analysis (logP, pKa) to isolate electronic/steric contributions .
- Using factorial design (e.g., 2³ designs) to test interactions between substituents (e.g., butyl vs. propyl groups) and bioactivity .
Basic: What safety protocols are essential during synthesis?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Avoid open flames (due to DMF’s flammability) and static discharge.
- Quench reactive intermediates (e.g., acyl chlorides) with ice-cold aqueous NaHCO₃.
- Store under inert gas (N₂/Ar) in sealed containers to prevent oxidation .
Advanced: How can AI/ML enhance reaction optimization for this compound?
Train machine learning models on historical reaction data (yield, temperature, solvent) to predict optimal conditions. Use platforms like COMSOL Multiphysics for kinetic simulations, integrating parameters like activation energy and diffusion rates. Autonomous labs with real-time HPLC-MS feedback can iteratively refine conditions (e.g., solvent polarity, catalyst loading) .
Basic: What are the key spectroscopic markers in IR for functional group verification?
- Carbonyl stretches : 1650–1750 cm⁻¹ (quinazolinone C=O and quinoline C=O).
- N-H bending : 1550–1600 cm⁻¹ (amide groups).
- O-H stretch : 3200–3400 cm⁻¹ (hydroxy substituent), often broad due to hydrogen bonding .
Advanced: How does substituent variation (e.g., butyl vs. benzyl) impact metabolic stability?
Use microsomal stability assays (human liver microsomes, NADPH cofactor) to compare half-lives. Butyl groups may enhance lipophilicity (increasing CYP450 binding), while benzyl groups introduce π-π interactions that slow oxidation. Validate with LC-MS/MS metabolite profiling and QSAR models trained on logD and polar surface area data .
Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in degradation studies?
Deuterate labile protons (e.g., hydroxy or amide H) to measure primary KIEs (kH/kD > 2), indicating rate-limiting bond cleavage. For example, C-H abstraction in oxidative degradation (via CYP450) would show significant KIE, guiding stabilization strategies (e.g., fluorination at vulnerable positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
